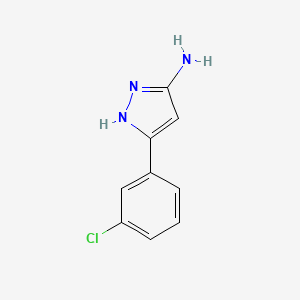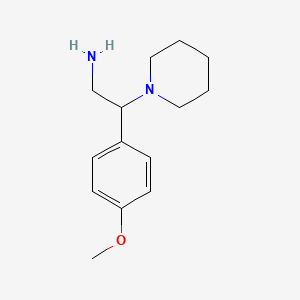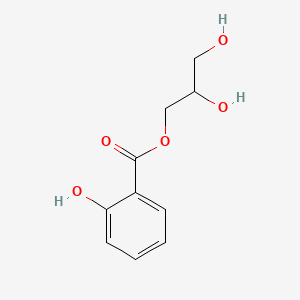
2,3-Difluoro-6-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound “2,3-Difluoro-6-methoxybenzamide” can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The synthesized compounds are then characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Antioxidant Activity
The compound exhibits significant antioxidant activity. This is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been found to have antibacterial activity. It has been tested in vitro against three gram-positive bacteria and three gram-negative bacteria . The results were compared with two control drugs .
Medical Applications
Benzamides, a significant class of amide compounds to which “2,3-Difluoro-6-methoxybenzamide” belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Drug Discovery
Amide compounds have been used in drug discovery . They show anti-platelet activity . Research on effective amides can be carried out in different fields of application .
Mecanismo De Acción
Target of Action
Similar compounds such as 3-methoxybenzamide have been found to interact with poly [adp-ribose] polymerase 1 in humans .
Mode of Action
A related compound, 2,6-difluorobenzamide, has been studied as an ftsz inhibitor . FtsZ inhibitors prevent the polymerization of FtsZ, a protein essential for bacterial cell division, thereby inhibiting cell division .
Biochemical Pathways
Considering its potential role as an ftsz inhibitor, it may impact the bacterial cell division pathway .
Result of Action
If it acts as an ftsz inhibitor, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
Propiedades
IUPAC Name |
2,3-difluoro-6-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANCNBFGMHWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)
![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)
